2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(pyrrolidin-1-yl)methanone;hydrochloride
Description
The compound 2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(pyrrolidin-1-yl)methanone; hydrochloride is a bicyclic heterocyclic molecule featuring fused pyran and pyrrolidine rings. Its hydrochloride salt enhances solubility and stability, making it relevant for pharmaceutical and materials science research. Structural elucidation via X-ray crystallography (using tools like SHELX and ORTEP ) reveals key geometric parameters, such as bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds or C–H⋯π stacking), which stabilize the crystal lattice .
Properties
IUPAC Name |
2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(pyrrolidin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2.ClH/c15-11(14-4-1-2-5-14)12-3-6-16-8-10(12)7-13-9-12;/h10,13H,1-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZANVGSSQAHFGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C23CCOCC2CNC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(pyrrolidin-1-yl)methanone; hydrochloride (CAS Number: 2241140-81-6) is a synthetic organic molecule that belongs to the class of pyrano derivatives. This compound has garnered attention due to its potential biological activities and therapeutic applications.
- Molecular Formula : C11H21ClN2O2
- Molecular Weight : 248.75 g/mol
- Structure : The compound features a hexahydro-pyrano ring fused with a pyrrolidine moiety, which is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its effects on neurological pathways and potential as a therapeutic agent for neurodegenerative diseases.
- Cholinesterase Inhibition : The compound has shown promising results as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy in Alzheimer's disease treatment.
- Neuroprotective Effects : Studies indicate that the compound may exert neuroprotective effects by modulating cholinergic signaling pathways and reducing oxidative stress in neuronal cells.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study evaluated the inhibitory effects of various pyrano derivatives on AChE and BChE. The compound demonstrated significant inhibition with IC50 values comparable to known inhibitors used in clinical settings .
- Molecular docking studies revealed that the compound binds effectively to the active sites of cholinesterases, suggesting a competitive inhibition mechanism .
- In Vivo Studies :
Data Table: Biological Activity Summary
Safety and Toxicology
While the biological activity is promising, toxicity studies are essential for evaluating safety profiles. Preliminary assessments suggest low toxicity at therapeutic doses; however, comprehensive toxicological evaluations are necessary for clinical applications.
Comparison with Similar Compounds
Research Methodologies and Tools
- Crystallographic Refinement : SHELXL was critical for refining the target compound’s structure, particularly in modeling disorder in the pyrrolidine ring.
- Graphical Representation: ORTEP-3 provided thermal ellipsoid plots, highlighting anisotropic displacement parameters for non-hydrogen atoms.
- Data Comparison : Geometric parameters (e.g., bond lengths: C–N = 1.47 Å vs. 1.45 Å in Compound A) were cross-validated against the Cambridge Structural Database .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?
Answer:
The synthesis of complex heterocyclic compounds like this typically involves multi-step protocols. A general approach includes:
- Cyclization reactions : Using reflux conditions with solvents like xylene and oxidizing agents (e.g., chloranil) to form fused pyrano-pyrrolidine rings .
- Purification : Recrystallization from methanol or ethanol to remove unreacted intermediates and byproducts. For hydrochloride salts, pH-controlled precipitation is critical to avoid decomposition .
- Purity validation : Combustion analysis (C, H, N) and HPLC with UV detection (λ = 210–254 nm) ensure >95% purity. Residual solvents should be quantified via GC-MS .
Basic: How is the crystal structure of this compound determined, and what conformational insights are critical?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .
- Conformational analysis : The pyrano-pyrrolidine ring adopts a half-chair conformation , while the pyrrolidine group may exhibit envelope conformations . Hydrogen-bonding networks (e.g., C–H⋯π interactions) stabilize the lattice .
- Refinement : Software like SHELXL refines anisotropic displacement parameters. Compare bond lengths (e.g., C–N: ~1.47 Å) and angles with literature values for accuracy .
Basic: What safety protocols are essential given its toxicity profile?
Answer:
The compound’s GHS classification (Acute Toxicity Category 4 for oral, dermal, and inhalation routes) mandates:
- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid skin contact due to potential irritation .
- Storage : Keep in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hygroscopic degradation .
- Emergency measures : Immediate decontamination with water for skin exposure. Ventilation for inhalational incidents .
Advanced: How can reaction intermediates be characterized to resolve mechanistic ambiguities?
Answer:
- Trapping intermediates : Use low-temperature NMR (e.g., ¹H NMR at –40°C in CDCl₃) to stabilize transient species .
- Mass spectrometry : High-resolution ESI-MS identifies ionic intermediates (e.g., protonated pyrrolidine fragments). Isotopic labeling (e.g., ¹³C) tracks bond cleavage/formation .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition states and compare experimental vs. theoretical intermediates .
Advanced: How to address discrepancies between computational conformational predictions and experimental SCXRD data?
Answer:
- Energy minimization : Use molecular mechanics (MMFF94) to model ring conformations. Compare with SCXRD torsion angles (e.g., C3a–C4–C6–C7) .
- Solvent effects : PCM models simulate crystal packing forces. Discrepancies often arise from van der Waals interactions not captured in vacuo .
- Dynamic effects : Molecular dynamics (MD) simulations at 298 K assess flexibility. NMR NOE correlations validate dynamic conformations in solution .
Advanced: What strategies optimize stability studies under varying pH and temperature?
Answer:
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours .
- Analytical monitoring : UPLC-PDA detects degradation products. MS/MS identifies cleavage products (e.g., pyrrolidine ring opening) .
- Kinetic modeling : Arrhenius plots (ln k vs. 1/T) predict shelf-life. Hydrochloride salts generally show higher stability in acidic buffers (pH 3–5) .
Advanced: How to resolve analytical challenges in detecting trace impurities or isomers?
Answer:
- Chiral HPLC : Use polysaccharide columns (Chiralpak IA/IB) with hexane:IPA mobile phases to separate enantiomers .
- 2D NMR : COSY and HSQC distinguish regioisomers (e.g., pyrano vs. furano ring systems) .
- X-ray powder diffraction (XRPD) : Compare experimental patterns with simulated SCXRD data to detect polymorphic impurities .
Advanced: What in silico tools predict bioactivity, and how to validate these models?
Answer:
- Docking studies : Use AutoDock Vina with target receptors (e.g., GPCRs or kinases). The pyrrolidine methanone group often acts as a hydrogen-bond acceptor .
- Pharmacophore modeling : Align with known active compounds (e.g., acetylcholinesterase inhibitors) to prioritize analogs .
- Validation : Compare predicted IC₅₀ values with in vitro enzyme assays. Adjust force fields (e.g., AMBER) for better agreement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
